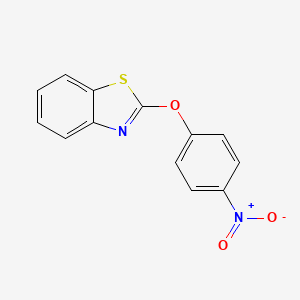

2-(4-Nitrophenoxy)-1,3-benzothiazole

Description

Significance of the Benzothiazole (B30560) Heterocyclic Scaffold in Chemical Research

The benzothiazole scaffold is integral to a vast array of biologically active molecules. researchgate.net Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. researchgate.netsigmaaldrich.comnih.gov The structural rigidity and lipophilic nature of the benzothiazole core, combined with its ability to participate in π-π stacking and hydrogen bonding, make it an effective pharmacophore for interacting with biological targets. researchgate.netmdpi.com

The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. nih.gov Modifications, particularly at the 2-position, have been a successful strategy in the development of novel therapeutic agents. nih.gov This has led to the synthesis of numerous derivatives with enhanced efficacy and selectivity for a range of medical conditions. researchgate.netresearchgate.net The sustained interest in this scaffold underscores its importance in the ongoing quest for new and effective drugs. researchgate.net

Unique Structural Attributes and Academic Research Focus on 2-(4-Nitrophenoxy)-1,3-benzothiazole

Academic research into this compound centers on the interplay between its three key components: the benzothiazole core, the ether linkage, and the electron-withdrawing 4-nitrophenyl group. The structure features the planar benzothiazole system linked via an oxygen atom to a benzene (B151609) ring which is substituted with a nitro group at the para position. This specific arrangement of atoms and functional groups imparts distinct electronic and conformational properties to the molecule.

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence through both inductive and resonance effects. When placed at the para-position of the phenoxy ring, as in this compound, its effects are maximized. The nitro group strongly deactivates the phenoxy ring towards electrophilic substitution and significantly increases the acidity of the corresponding phenol.

This potent electron-withdrawing nature creates a significant dipole moment within the molecule and influences the electron density distribution across the entire structure. The charge transfer properties are of particular interest, as the benzothiazole moiety can act as an electron-rich system while the nitrophenoxy group serves as an electron-deficient one. researchgate.net This "push-pull" characteristic is a key feature in the design of molecules for applications in nonlinear optics and materials science. lew.ro The electronic properties of the nitro group are fundamental to the reactivity and potential applications of the title compound.

The specific attributes of this compound can be best understood by comparing it with structurally related compounds. Key differences arise from the nature of the linker between the benzothiazole and phenyl rings, the position of the nitro group, or the presence of other substituents.

Another informative comparison is with 2-(4-Nitrophenyl)benzothiazole , where the nitrophenyl ring is directly bonded to the C2 position of the benzothiazole core. This direct C-C linkage allows for more effective electronic conjugation between the two aromatic systems compared to the ether linkage in the title compound, which disrupts full π-system delocalization.

The importance of the nitro group itself is highlighted by comparison with 2-Phenoxy-benzothiazole , which lacks this substituent entirely. sigmaaldrich.com The absence of the strong electron-withdrawing nitro group results in a significantly different electronic profile, with the phenoxy group being much less electron-deficient.

Positional isomerism also plays a critical role, as seen in 2-(2-Nitrophenyl)-1,3-benzothiazole . nih.gov In this isomer, the nitro group is at the ortho-position, leading to potential steric hindrance that can force the nitrophenyl ring to twist out of planarity with the rest of the molecule. This twisting, with a reported dihedral angle of 48.3°, significantly impacts electronic conjugation and intermolecular interactions. nih.gov

The following table summarizes the key structural differences between this compound and its selected analogues.

| Compound Name | Linker Atom/Bond | Substituent on Phenyl Ring | Position of Substituent | Key Differentiating Feature |

| This compound | Oxygen (Ether) | Nitro | 4- (para) | Target compound with ether linkage. |

| 2-[(4-Nitrophenyl)thio]benzothiazole | Sulfur (Thioether) | Nitro | 4- (para) | Thioether instead of ether linkage. |

| 2-(4-Nitrophenyl)benzothiazole | Direct C-C Bond | Nitro | 4- (para) | Direct bond allows greater conjugation. |

| 2-Phenoxy-benzothiazole | Oxygen (Ether) | None | N/A | Lacks the electron-withdrawing nitro group. sigmaaldrich.com |

| 2-(2-Nitrophenyl)-1,3-benzothiazole | Direct C-C Bond | Nitro | 2- (ortho) | Positional isomer; steric hindrance. nih.gov |

| 2-[(4-Nitrophenoxy)methyl]-1,3-benzothiazole | -O-CH₂- | Nitro | 4- (para) | Methylene spacer isolates electronic effects. |

This comparative analysis demonstrates that seemingly minor structural modifications—such as changing a single atom in the linker or altering a substituent's position—can lead to profound differences in the three-dimensional structure and electronic properties of benzothiazole derivatives.

Structure

3D Structure

Properties

CAS No. |

79462-56-9 |

|---|---|

Molecular Formula |

C13H8N2O3S |

Molecular Weight |

272.28 g/mol |

IUPAC Name |

2-(4-nitrophenoxy)-1,3-benzothiazole |

InChI |

InChI=1S/C13H8N2O3S/c16-15(17)9-5-7-10(8-6-9)18-13-14-11-3-1-2-4-12(11)19-13/h1-8H |

InChI Key |

LVAUSLPRLNYNRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)OC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Nitrophenoxy 1,3 Benzothiazole and Its Analogues

Classical and Established Synthesis Approaches

The most prevalent strategies for assembling the benzothiazole (B30560) core are rooted in condensation and cyclization reactions. These methods have been refined over decades and remain central to the synthesis of 2-substituted benzothiazole analogues.

Condensation reactions represent the most common and direct route to the benzothiazole nucleus. nih.gov This approach typically involves the reaction of 2-aminobenzenethiol with a substance containing a carbonyl or a related functional group. mdpi.com

The condensation of 2-aminobenzenethiol (also known as o-aminothiophenol) with carboxylic acids and their derivatives is a fundamental method for synthesizing 2-substituted benzothiazoles. researchgate.net This reaction provides a direct pathway to analogues where an alkyl or aryl group is attached to the C2 position of the benzothiazole ring. The reaction typically proceeds by heating the two components, often in the presence of a dehydrating agent or catalyst like polyphosphoric acid (PPA). nih.gov

The mechanism involves an initial acylation of the amino group of 2-aminobenzenethiol by the carboxylic acid to form an N-acyl intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the carbonyl carbon of the acyl group. The subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic benzothiazole ring. nih.gov Various catalysts and conditions have been developed to improve yields and facilitate the reaction under milder conditions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Reference |

| 2-Aminobenzenethiol | Aliphatic/Aromatic Carboxylic Acids | Polyphosphoric Acid (PPA), 140-250°C | 2-Alkyl/Aryl-1,3-benzothiazoles | nih.gov |

| 2-Aminobenzenethiol | Aliphatic/Aromatic Carboxylic Acids | MeSO₃H/SiO₂, 140°C | 2-Alkyl/Aryl-1,3-benzothiazoles | nih.gov |

| 2-Aminobenzenethiol | Benzoic Acid Derivatives | Molecular Iodine, Solvent-free | 2-Aryl-1,3-benzothiazoles | mdpi.com |

| 2-Aminobenzenethiol | N-protected Amino Acids | Molecular Iodine, Solvent-free | 2-(N-protected-aminoalkyl)-1,3-benzothiazoles | mdpi.com |

Another widely employed condensation strategy involves the reaction of 2-aminobenzenethiol with aromatic aldehydes or acyl chlorides. mdpi.com This method is particularly effective for synthesizing 2-aryl and 2-acyl benzothiazole analogues.

When reacting with an aldehyde, the amino group of 2-aminobenzenethiol first attacks the carbonyl carbon of the aldehyde, forming a Schiff base (imine) intermediate after dehydration. mdpi.com This intermediate then undergoes an intramolecular cyclization to form a benzothiazoline (B1199338) ring. The final step is the oxidation of the benzothiazoline to the aromatic 2-substituted benzothiazole. mdpi.com This oxidation can be achieved using various oxidants, or in some cases, simply by air. organic-chemistry.org

The reaction with acyl chlorides is typically more direct, leading to the formation of an N-acylated intermediate which rapidly cyclizes and dehydrates to yield the 2-substituted benzothiazole. nih.gov This reaction is often carried out in the presence of a base to neutralize the HCl formed. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Reference |

| 2-Aminobenzenethiol | Aromatic Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Aryl-1,3-benzothiazoles | nih.gov |

| 2-Aminobenzenethiol | Aromatic Aldehydes | Iodine, DMF | 2-Aryl-1,3-benzothiazoles | organic-chemistry.org |

| 2-Aminobenzenethiol | Aromatic Aldehydes | Oxalic acid dihydrate:proline LTTM, RT | 2-Aryl-1,3-benzothiazoles | ekb.eg |

| 2-Aminobenzenethiol | Acyl Chlorides | KF·Al₂O₃, Solvent-free | 2-Alkyl/Aryl-1,3-benzothiazoles | nih.gov |

Intramolecular cyclization reactions provide an alternative pathway to the benzothiazole core, often starting from precursors that already contain the necessary atoms in a linear arrangement. These methods are particularly useful for creating specific substitution patterns that may be difficult to achieve through direct condensation.

The Jacobson cyclization is a classical method for the synthesis of 2-arylbenzothiazoles from thiobenzanilide (B1581041) precursors. researchgate.net Thiobenzanilides are typically prepared from the corresponding benzanilides. The cyclization is an oxidative radical process, commonly initiated by potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in an aqueous alkaline solution. researchgate.net

The mechanism involves the oxidation of the thiobenzanilide to a sulfur-centered radical. This radical then attacks the ortho-position of the aniline (B41778) ring in an intramolecular homolytic aromatic substitution. Subsequent oxidation and proton loss lead to the formation of the stable, aromatic 2-arylbenzothiazole ring. researchgate.netorganic-chemistry.org This method is a highly effective strategy for benzothiazole synthesis and has been modified for the preparation of various substituted analogues. researchgate.netnih.gov

The precursors for the Jacobson cyclization, thiobenzanilides, are not always readily available. A common and efficient method for their synthesis is the thiation of the corresponding amide (a benzanilide). Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent for this purpose. jsynthchem.com

Lawesson's reagent efficiently converts the carbonyl group of an amide into a thiocarbonyl group. organic-chemistry.orgwikipedia.org The mechanism of thiation involves the dissociation of the Lawesson's reagent dimer into a reactive dithiophosphine ylide monomer (R-PS₂). wikipedia.orgnih.gov This species undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate. acs.org This intermediate then fragments in a retro-[2+2] cycloaddition, driven by the formation of a stable P=O bond, to yield the desired thioamide and a phosphorus-containing byproduct. organic-chemistry.orgacs.org Once the thiobenzanilide is formed, it can be isolated and subjected to Jacobson cyclization conditions to yield the final benzothiazole product. researchgate.net

Cyclization Reactions and Mechanistic Considerations

Catalytic Cyclization Strategies (e.g., Copper and Palladium Catalysis)

The synthesis of the 2-substituted benzothiazole scaffold, a precursor or analogue to 2-(4-nitrophenoxy)-1,3-benzothiazole, is frequently accomplished using transition metal catalysis, with copper and palladium complexes being particularly prominent. These catalysts facilitate the intramolecular cyclization and condensation reactions required to form the heterocyclic ring system.

Palladium-catalyzed strategies often involve the C-H functionalization and intramolecular C-S bond formation from precursors like thiobenzanilides. researchgate.netnih.gov For instance, a catalytic system comprising palladium(II) and copper(I) has been effectively used to produce a variety of substituted benzothiazoles with high functional group tolerance. nih.gov Another palladium-catalyzed approach achieves the synthesis of 2-aminobenzothiazoles from N-arylthioureas through an intramolecular oxidative C-H bond functionalization, eliminating the need for pre-functionalized ortho-halo substrates. organic-chemistry.org

Copper catalysis is also central to many synthetic routes. Copper-catalyzed methods have been developed for the efficient synthesis of 2-substituted benzothiazoles from the condensation of 2-aminobenzenethiols with nitriles, a process applicable to a wide array of functionalized substrates. acs.org Furthermore, copper-catalyzed three-component reactions, for example between o-iodoanilines, an isocyanide (as a carbon source), and a sulfur source like potassium sulfide, provide a direct route to certain benzothiazole derivatives. nih.govorganic-chemistry.org

The crucial C-O ether bond in this compound is typically formed via a copper-promoted Ullmann condensation . wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an alcohol or a phenol. For the target molecule, this could be achieved by reacting 2-chlorobenzothiazole (B146242) with 4-nitrophenol (B140041) in the presence of a copper catalyst. The Ullmann reaction traditionally requires high temperatures and polar solvents, and the reactivity is often enhanced when the aryl halide is activated by electron-withdrawing groups. wikipedia.orgmdpi.com Conversely, phenols bearing strong electron-withdrawing groups, such as p-nitrophenol, have been noted to sometimes result in decreased product yields in O-arylation reactions. mdpi.com Modern advancements have introduced soluble copper catalysts and nanoparticle-based systems to improve reaction conditions and efficiency. wikipedia.orgmdpi.com

Table 1: Overview of Catalytic Strategies for Benzothiazole Synthesis

| Catalytic System | Precursors | Type of Reaction | Key Features |

|---|---|---|---|

| Palladium(II)/Copper(I) | Thiobenzanilides | C-H Functionalization/C-S Cyclization | High functional group tolerance. |

| Palladium(0)/MnO₂ | N-Arylthioureas | Oxidative C-H Functionalization | Avoids need for ortho-halo precursors. organic-chemistry.org |

| Copper(I) or (II) | 2-Aminobenzenethiols + Nitriles | Condensation/Cyclization | Applicable to a broad range of nitriles. acs.org |

Advanced and Green Chemistry Synthetic Strategies

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. Several one-pot methods have been developed for the synthesis of 2-substituted benzothiazole analogues. These often involve the condensation of 2-aminothiophenol (B119425) with various substrates like aldehydes, carboxylic acids, or acyl chlorides. mdpi.comjocpr.com

Solvent-Free and Environmentally Benign Reaction Conditions (e.g., Glycerol-Mediated Synthesis)

A major focus of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Glycerol (B35011) has emerged as a promising green solvent due to its low toxicity, high boiling point, biodegradability, and ability to dissolve a wide range of organic compounds. nih.gov

A notable example is the one-pot synthesis of 2-arylbenzothiazoles from the reaction of 2-aminothiophenols and aromatic aldehydes in glycerol. nih.gov This method can proceed at ambient temperature without a catalyst, offering excellent yields. Specifically, the synthesis of the analogue 2-(4-Nitrophenyl)-1,3-benzothiazole was achieved in 94% yield using this glycerol-mediated approach. nih.gov Although this compound features a direct C-C bond rather than the C-O bond of the target molecule, it demonstrates the utility of glycerol as a medium for synthesizing substituted benzothiazoles.

Solvent-free reaction conditions, often coupled with microwave irradiation, represent another significant green chemistry strategy. The condensation of 2-aminothiophenol with benzoic acid derivatives has been achieved under solvent-free, solid-phase conditions using molecular iodine as a catalyst, drastically reducing reaction times and eliminating the need for solvents. mdpi.com Microwave-assisted syntheses provide rapid heating and can lead to higher yields and cleaner reaction profiles, further contributing to the development of environmentally sound synthetic protocols for benzothiazole derivatives. mdpi.com

Table 2: Green Synthesis Approaches for Benzothiazole Analogues

| Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Glycerol-Mediated Synthesis | 2-Aminothiophenol, Aromatic Aldehydes | Glycerol, Ambient Temperature, Catalyst-Free | Environmentally benign solvent, high yields, simple procedure. nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 4 Nitrophenoxy 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Specific ¹H-NMR and ¹³C-NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 2-(4-Nitrophenoxy)-1,3-benzothiazole are not documented in the available scientific literature.

Detailed experimental ¹H-NMR data for the assignment of protons on the benzothiazole (B30560) and nitrophenoxy rings of the target molecule could not be found.

Authoritative ¹³C-NMR spectral data, which would be essential for identifying the chemical shifts of all carbon atoms in the molecule, remains unavailable.

Vibrational Spectroscopy for Molecular Characterization

A complete vibrational analysis through FTIR and Raman spectroscopy requires specific experimental data that is not present in the reviewed literature for this particular compound.

No experimental FTIR spectra detailing the characteristic vibrational frequencies for the functional groups present in this compound, such as C-O-C ether stretching, N=C of the thiazole (B1198619) ring, or the symmetric and asymmetric stretching of the nitro (NO₂) group, could be sourced.

Similarly, Raman spectroscopy data, which would provide complementary information on the molecular vibrations, is not available for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

While mass spectrometry is a standard technique for determining molecular weight and fragmentation patterns, specific mass spectral data for this compound, including its molecular ion peak and fragmentation pathways, could not be retrieved from the searched databases and literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules by generating gas-phase ions from a liquid solution with minimal fragmentation. In the analysis of this compound, ESI-MS is crucial for confirming the molecular weight of the compound.

In positive-ion mode, the molecule is expected to readily accept a proton, typically at one of the nitrogen atoms, to form the protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₃H₈N₂O₃S, the theoretical molecular weight is approximately 284.29 g/mol . Therefore, the primary ion observed in the positive-ion ESI-mass spectrum would be at a mass-to-charge ratio (m/z) of approximately 285. In negative-ion mode, deprotonation can occur, leading to the observation of an [M-H]⁻ ion, a behavior commonly seen with nitrophenols. nih.gov The analysis of nitrogen heterocyclic compounds by ESI-MS can sometimes lead to competing ionization processes, but the formation of the protonated molecule [M+H]⁺ is a regular and expected outcome. researchgate.net

| Ionization Mode | Predicted Ion | Predicted m/z | Interpretation |

|---|---|---|---|

| Positive | [M+H]⁺ | ~285 | Protonated molecular ion |

| Negative | [M-H]⁻ | ~283 | Deprotonated molecular ion |

High-Resolution Mass Spectrometry (HRMS)

To unequivocally determine the elemental composition of this compound, High-Resolution Mass Spectrometry (HRMS) is employed. This technique measures the mass-to-charge ratio with extremely high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

For the molecular formula C₁₃H₈N₂O₃S, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark. The experimentally determined mass from HRMS analysis must match this theoretical value within a very narrow tolerance (typically <5 ppm) to confirm the assigned molecular formula. This level of accuracy is essential for distinguishing the target compound from any potential isomers or impurities. For a related benzothiazole derivative, 2-(2,3-dimethoxy-5-nitrophenyl)-1,3-benzothiazole (C₁₅H₁₂N₂O₄S), the exact mass is listed as 316.05177804 Da, illustrating the precision of this technique. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₈N₂O₃S |

| Calculated Exact Mass ([M]) | 284.0256 Da |

| Calculated Exact Mass ([M+H]⁺) | 285.0334 Da |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands arising from its conjugated aromatic system. Benzothiazole derivatives are known to display intense absorption bands in the UV-visible region. researchgate.net

The spectrum is anticipated to show absorptions corresponding to π-π* transitions, which are characteristic of the aromatic benzothiazole and nitrophenyl rings. These high-energy transitions are typically observed at shorter wavelengths. Additionally, n–π* transitions, involving the promotion of non-bonding electrons from the nitrogen and sulfur heteroatoms to an anti-bonding π* orbital, are expected at longer wavelengths. dergipark.org.tr For instance, a novel benzothiazole substitute derivative showed absorption bands at 324 nm (π-π) and 382 nm (n–π). dergipark.org.tr The position and intensity of these bands are influenced by the electronic nature of the substituents and the polarity of the solvent used for the analysis. researchgate.net

| Expected λmax Range | Assignment | Origin |

|---|---|---|

| ~300-350 nm | π-π | Electronic transitions within the conjugated aromatic system |

| ~350-400 nm | n–π | Electronic transitions involving non-bonding electrons on N and S atoms |

X-ray Crystallography for Solid-State Molecular Architecture (Referencing related benzothiazole structures)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed here, its molecular architecture can be inferred by examining structurally related compounds.

Studies on other benzothiazole derivatives provide a template for the expected structural features. For example, the crystal structure of 2-(2-nitrophenyl)-1,3-benzothiazole revealed a monoclinic crystal system. nih.gov In this related structure, the benzothiazole system is nearly planar, and it forms a significant dihedral angle of 48.3° with the attached benzene (B151609) ring. nih.gov A similar non-coplanar arrangement between the benzothiazole and the 4-nitrophenoxy planes is anticipated for the title compound due to steric hindrance around the central ether linkage. The crystal packing is likely stabilized by intermolecular interactions, such as C–H···O hydrogen bonds, which are observed in the crystal structure of 2-(2-nitrophenyl)-1,3-benzothiazole. nih.gov The bond lengths and angles within the benzothiazole core are expected to be consistent with those reported for other derivatives. researchgate.netscirp.orgresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₈N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.6092 (2) |

| b (Å) | 12.7854 (3) |

| c (Å) | 11.9938 (3) |

| β (°) | 90.556 (2) |

| Dihedral Angle (Benzothiazole/Benzene) | 48.3 (1)° |

Computational Chemistry Approaches to 2 4 Nitrophenoxy 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic and structural properties of organic molecules, including benzothiazole (B30560) derivatives. scirp.orgscirp.orgnih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for calculating a wide range of molecular properties. mdpi.commdpi.comresearchgate.net For 2-(4-Nitrophenoxy)-1,3-benzothiazole, DFT calculations are crucial for understanding its fundamental chemical characteristics.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a molecule with rotatable bonds like this compound, this involves conformational analysis to identify the lowest energy conformer. mdpi.com This is often achieved by systematically rotating key dihedral angles—such as the one between the benzothiazole and nitrophenoxy rings—and calculating the total energy for each conformation. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Description | Predicted Value |

| Bond Length (C-S) | Carbon-Sulfur bond in the thiazole (B1198619) ring | ~1.75 Å |

| Bond Length (C=N) | Carbon-Nitrogen double bond in the thiazole ring | ~1.31 Å |

| Bond Length (C-O) | Ether linkage between the two ring systems | ~1.37 Å |

| Dihedral Angle | Torsion angle defining the twist between rings | 45-55° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity. youtube.com The LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive and less stable, as electrons can be easily excited to a higher energy level. scirp.orgmdpi.com In this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the benzothiazole and phenoxy groups will influence the HOMO energy level. Analysis of the distribution of these orbitals shows where electron density is concentrated, indicating likely sites for chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.8 eV | Primarily localized on the benzothiazole and phenoxy moieties. |

| LUMO | -2.5 eV | Primarily localized on the nitrophenyl ring due to the nitro group. |

| Energy Gap (ΔE) | 4.3 eV | Indicates moderate reactivity and kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the interactions between different parts of a molecule. scirp.orgmdpi.com It examines charge transfer, delocalization of electrons from filled donor orbitals to empty acceptor orbitals, and the resulting stabilization energy (E(2)). scirp.orgscirp.org These hyperconjugative interactions are key to understanding the molecule's electronic stability. scirp.org For this compound, NBO analysis would reveal significant intramolecular charge transfer from the electron-rich benzothiazole moiety to the electron-deficient nitrophenyl ring. mdpi.com

Atoms in Molecules (AIM) theory is another method used to analyze the electron density to characterize chemical bonds and intermolecular interactions. While detailed AIM studies on this specific molecule are not prevalent, the approach is valuable for identifying and quantifying the strength of various bonding interactions within the system.

Table 3: Predicted NBO Analysis of Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C-C)nitrophenyl | High |

| LP (N)thiazole | σ* (C-S) | Moderate |

| π (C-C)benzothiazole | π* (C-C)nitrophenyl | High |

LP denotes a lone pair orbital.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. scirp.orgscirp.org The MEP map is color-coded to represent different electrostatic potential values. scirp.org Regions of negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. scirp.orgesisresearch.org

For this compound, the MEP surface is expected to show a highly negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the thiazole ring, making these the primary sites for electrophilic interactions. scirp.org Conversely, the hydrogen atoms of the benzene (B151609) rings and the area around the sulfur atom may exhibit a positive potential, indicating sites for nucleophilic attack. esisresearch.org

Molecular Dynamics and Simulation Studies for Conformational Landscapes and Stability

While DFT calculations provide information on a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations model the movements of atoms and molecules, providing a view of the conformational landscape and structural stability in various environments (e.g., in solution). nih.govbiointerfaceresearch.com

For this compound, an MD simulation could reveal the flexibility of the ether linkage and the range of dihedral angles the molecule adopts at a given temperature. This information is crucial for understanding how the molecule's shape fluctuates and how it might interact with a biological target, such as a protein binding site.

Quantum Chemical Descriptors and Reactivity Predictions

From the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated. mdpi.com These quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. scirp.orgscirp.org Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. scirp.org

Softness (S): The reciprocal of hardness; a higher value indicates greater reactivity. scirp.org

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts additional electronic charge. scirp.orgscirp.org

These descriptors are invaluable for comparing the reactivity of different benzothiazole derivatives and for predicting their chemical behavior in reactions. scirp.orgmdpi.com

Table 4: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.65 | High tendency to exchange electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.15 | Indicates moderate stability. |

| Softness (S) | 1 / (2η) | 0.23 | Moderately reactive. |

| Electrophilicity Index (ω) | μ² / (2η) | 5.03 | Strong electrophilic character. |

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) Studies for Predicting Molecular Behavior in Biological Systems

Computational chemistry offers powerful tools for the early assessment of the pharmacokinetic properties of novel chemical entities, a crucial step in drug discovery and development. Through in silico Absorption, Distribution, Metabolism, and Excretion (ADME) studies, the behavior of a molecule within a biological system can be predicted, thus saving time and resources by identifying potentially problematic candidates before they reach more advanced testing stages. While specific experimental ADME data for this compound is not extensively available in the public domain, the ADME profiles of structurally related benzothiazole derivatives have been investigated using computational models. These studies provide valuable insights into the potential pharmacokinetic characteristics of this class of compounds.

In silico ADME predictions for various benzothiazole derivatives have been reported, highlighting their potential as drug-like molecules. For instance, a study on 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives found that the majority of the synthesized compounds exhibited a predicted absorption percentage of over 70%. nih.gov One particular compound in this series demonstrated a predicted absorption as high as 86.77%. nih.gov Furthermore, all the compounds in that study were found to comply with the Lipinski rule of five, suggesting good drug-likeness properties. nih.govresearchgate.net Adherence to the Veber rule was also noted, indicating a likelihood of good bioavailability and intestinal absorption. nih.gov

Similarly, a series of novel benzothiazole compounds designed as p53-MDM2 inhibitors were subjected to extensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluations. nih.govtandfonline.com These studies predicted favorable oral drug properties for all the designed compounds, as they all adhered to the Lipinski criteria. nih.govtandfonline.com Such computational screenings are instrumental in guiding the design and selection of compounds with a higher probability of success in later developmental phases.

The drug-likeness of furanone-functionalized benzothiazole derivatives has also been estimated through in silico ADME evaluation, with one compound, in particular, demonstrating the most favorable ADME parameters within its series. ingentaconnect.com In another study, synthesized 1,3-benzothiazole-2-amine analogs were also predicted to have comparable ADME properties to recommended values using computational software. researchgate.net

These collective findings from studies on various benzothiazole derivatives underscore the utility of computational ADME predictions in assessing the pharmacokinetic profiles of this heterocyclic scaffold. The consistent predictions of good absorption and drug-likeness across different series of benzothiazole derivatives suggest that this compound may also possess favorable ADME characteristics. However, it is imperative to note that these are generalized predictions based on related structures, and a dedicated in silico and experimental ADME profiling of this compound would be necessary for a definitive characterization of its molecular behavior in biological systems.

Predicted ADME Properties of Representative Benzothiazole Derivatives

The following table summarizes the types of ADME parameters often evaluated for benzothiazole derivatives and the general findings reported in the literature.

| ADME Parameter | Prediction/Finding for Benzothiazole Derivatives | Significance |

| Absorption | Predicted absorption percentages are often greater than 70%. nih.gov | Indicates the potential for good absorption from the gastrointestinal tract into the bloodstream. |

| Lipinski's Rule of Five | Compounds generally comply with the rule (e.g., molecular weight < 500, logP < 5). nih.govresearchgate.netnih.govtandfonline.com | Suggests favorable drug-like properties for oral administration. |

| Veber's Rule | Adherence to this rule has been noted. nih.gov | Indicates good oral bioavailability and intestinal absorption. |

| Drug-Likeness | Generally predicted to have favorable drug-likeness profiles. ingentaconnect.comresearchgate.net | Suggests that the molecular properties are suitable for a potential drug candidate. |

Structure Activity Relationship Sar and Mechanistic Investigations of 2 4 Nitrophenoxy 1,3 Benzothiazole and Its Derivatives

Impact of the Nitro Substituent on Molecular Reactivity and Biological Efficacy

The NO₂ group is strongly electron-withdrawing, a characteristic that significantly influences the electronic distribution across the entire molecule. svedbergopen.com This electronic pull can increase the molecule's stability and alter its binding affinity for biological targets. svedbergopen.com The reduction of the nitro group within biological systems can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. nih.gov These intermediates are often central to the compound's mechanism of action, enabling it to interact with and modify cellular components. nih.gov Consequently, the nitro group can be considered both a pharmacophore (a group essential for biological activity) and, in some contexts, a toxicophore (a group associated with toxicity). nih.govresearchgate.net

The position of the nitro group on the phenyl ring is critical. Studies on analogous compounds like nitro-substituted chalcones have demonstrated that the placement (ortho, meta, or para) dramatically affects biological outcomes such as anti-inflammatory or vasorelaxant activities. mdpi.com For instance, in one study, chalcones with an ortho-positioned nitro group exhibited the highest anti-inflammatory effects, while a para-positioned nitro group was favorable for vasorelaxant activity. mdpi.com This highlights that the specific location of the nitro group in 2-(4-Nitrophenoxy)-1,3-benzothiazole dictates its interaction with target enzymes or receptors. The antifungal activity of some nitro compounds is attributed to an efficient electrostatic interaction between the NO₂ group and key components of fungal enzymes, such as the heme group of 14α-demethylase, leading to potent inhibition. nih.gov

Furthermore, the introduction of a nitro group has been noted to enhance the anti-tumor and anti-inflammatory properties of some benzothiazole (B30560) derivatives. nih.gov This enhancement is often linked to the group's ability to modulate key signaling pathways involved in cell survival and inflammation. nih.gov

Positional Effects of Substituents on the Benzothiazole Scaffold Bioactivity

Research has shown that specific substitutions can markedly increase bioactivity. For example, the presence of a chlorine atom at the C-6 position of the benzothiazole ring has been shown to result in a notable increase in biological activity compared to other halogen substitutions. nih.gov Similarly, introducing electron-withdrawing groups like nitro (NO₂) or cyano (CN) at the C-6 position can enhance the antiproliferative activity of benzothiazole derivatives. nih.gov

Conversely, electron-donating groups can also positively modulate activity. The introduction of methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups at the C-6 position has been found to boost a compound's potency. pharmacyjournal.in The table below summarizes the observed effects of different substituents on the benzothiazole scaffold's bioactivity based on various studies.

| Position on Benzothiazole Ring | Substituent | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| C-6 | -Cl (Chlorine) | Notable increase in bioactivity/antiproliferative effects. | nih.gov |

| C-6 | -NO₂ (Nitro) | Increased antiproliferative activity. | nih.gov |

| C-6 | -CN (Cyano) | Increased antiproliferative activity. | nih.gov |

| C-6 | -OCH₃ (Methoxy) | Boosts compound potency. | pharmacyjournal.in |

| C-6 | -CH₃ (Methyl) | Boosts compound potency. | pharmacyjournal.in |

| C-5 | -H, -Cl, -F | Substitution at this position can increase potency. | pharmacyjournal.in |

These findings underscore that both electron-withdrawing and electron-donating substituents can enhance the biological profile of benzothiazole derivatives, depending on their specific placement and the biological target .

Correlation between Molecular Planarity, Conformation, and Biological Activity

The three-dimensional shape and flexibility of a molecule are fundamental to its ability to interact with biological targets. For this compound, the relative orientation of the benzothiazole ring and the 4-nitrophenoxy group, along with the planarity of the system, are critical factors influencing biological activity.

However, perfect planarity is not always desirable. Steric hindrance between substituents can force parts of the molecule to twist relative to each other. For example, in studies of 2-amino-5-nitrothiazole (B118965) analogues, a bulky substituent was found to force the nitro group out-of-plane with the thiazole (B1198619) ring. nih.gov This loss of planarity disrupted resonance stabilization within the molecule, leading to a significant reduction in biological activity. nih.gov This principle is directly applicable to this compound, where the ether linkage provides some rotational freedom. The degree of twisting between the two ring systems will affect the electronic communication (conjugation) between them, thereby influencing the molecule's reactivity and how it is recognized by its biological target.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, are also tied to conformation. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, and this can be influenced by the molecule's geometry. Therefore, the specific conformation adopted by the molecule is a key determinant of its electronic state and, by extension, its biological function.

Rational Design Principles for Modifying this compound for Enhanced Specificity

Rational drug design aims to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic profile. nih.govnih.gov For this compound, several principles can guide its modification for enhanced specificity.

Systematic Modification of the Phenoxy Ring: Based on the known importance of the nitro group's position, analogues can be synthesized where the NO₂ group is moved to the ortho- and meta-positions to probe for optimal interaction with the target. mdpi.com Furthermore, replacing the nitro group with other electron-withdrawing (e.g., -CN, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) groups can help to map the electronic requirements of the binding site.

Substitution on the Benzothiazole Scaffold: As established in SAR studies, adding small, lipophilic, or electron-altering groups at the C-5 and C-6 positions of the benzothiazole ring is a proven strategy to enhance bioactivity. nih.govpharmacyjournal.innih.gov Introducing hydrophobic moieties can be particularly conductive for cytotoxic activity against cancer cell lines. pharmacyjournal.in

Computational and Docking Studies: Molecular modeling and docking can be employed to predict how different derivatives will bind to a specific biological target, such as an enzyme's active site. mdpi.comnih.gov This computational approach allows for the pre-screening of potential modifications, prioritizing the synthesis of compounds that are most likely to exhibit enhanced specificity and potency. nih.gov By understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and its target, modifications can be designed to strengthen these interactions, leading to more effective and selective inhibitors.

By applying these principles, medicinal chemists can rationally evolve the this compound scaffold to develop new agents with superior therapeutic properties.

Biological Target Interaction and Mechanistic Studies of 2 4 Nitrophenoxy 1,3 Benzothiazole

Molecular Docking and Dynamics Simulations in Biological Systems

Prediction of Binding Modes with Target Proteins

Further experimental research and publication in peer-reviewed journals would be necessary to provide the specific data required to populate these topics for 2-(4-Nitrophenoxy)-1,3-benzothiazole.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the specific chemical compound “this compound” that adheres to the requested outline.

Extensive searches for specific data concerning the ligand-protein interaction energies, antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antiviral mechanisms of action for "this compound" did not yield the specific research findings necessary to populate the requested sections and subsections.

The existing body of research focuses broadly on the pharmacological activities of the larger class of "benzothiazole derivatives." While this research confirms that various compounds within the benzothiazole (B30560) family exhibit significant biological activities, these findings are specific to the individual derivatives studied. Attributing these diverse mechanistic details and energy calculations from assorted derivatives to the singular compound "this compound" would be scientifically inaccurate and speculative.

To uphold the principles of scientific accuracy and avoid the generation of unsubstantiated information, the requested article cannot be constructed. The creation of content for the specified outline would require data that is not present in the available search results for this particular molecule.

Information regarding "this compound" and Amyloid Imaging is Not Available

Following a comprehensive search for scientific literature and data, no specific information was found regarding the interaction of the chemical compound This compound with amyloid aggregates for imaging applications.

The performed searches focused on the synthesis, biological activities, and potential therapeutic or diagnostic applications of this particular molecule. While the broader class of benzothiazole derivatives has been investigated for various biological activities, including as potential agents for Alzheimer's disease, the search did not yield any studies, research findings, or data tables pertaining to the use of this compound as a probe for amyloid aggregate imaging.

Therefore, the content for the requested section, "6.4.6. Interactions with Amyloid Aggregates for Imaging Applications," cannot be generated as there is no available research on this specific topic for the specified compound.

Exploration of 2 4 Nitrophenoxy 1,3 Benzothiazole Derivatives and Analogues

Design and Synthesis of Novel Benzothiazole (B30560) Scaffolds

The versatility of the benzothiazole nucleus allows for extensive chemical modification. mdpi.com Synthetic strategies often begin with precursors like 2-aminothiophenol (B119425), which can be cyclized with various reactants to form the benzothiazole ring system. mdpi.comtandfonline.com From this point, further functionalization can lead to a wide range of novel compounds. tandfonline.compharmacyjournal.in

Fusing additional heterocyclic rings to the benzothiazole scaffold is a common strategy to create more complex molecules with potentially enhanced biological activities. rsc.org This molecular hybridization can lead to compounds with novel pharmacological profiles.

Triazole-Fused Benzothiazoles: The synthesis of triazolo-benzothiazoles often involves 2-hydrazino-1,3-benzothiazole as a key intermediate. This compound can be reacted with reagents like carbon disulfide to form pharmacyjournal.innih.govresearchgate.nettriazolo[3,4-b] pharmacyjournal.innih.govbenzothiazole-3-thiol. researchgate.net Alternatively, condensation with various aryl aldehydes followed by cyclization yields other triazolo[3,4-b] pharmacyjournal.innih.govbenzothiazoles. researchgate.net Another approach involves the 1,3-dipolar cycloaddition reaction between an azide (B81097) and a terminal alkyne, which has been used to synthesize 1,2,3-triazole derivatives based on a benzothiazole core. nih.gov These methods allow for the creation of rigid, planar tricyclic systems, such as benzo researchgate.netchemistryjournal.netthiazolo[2,3-c] pharmacyjournal.innih.govresearchgate.nettriazoles, which are of significant interest in medicinal chemistry. nih.gov

Thiadiazole-Fused Benzothiazoles: Benzothiazole derivatives bearing a 1,3,4-thiadiazole (B1197879) moiety have been synthesized through multi-step reactions. tandfonline.com A common pathway involves preparing substituted 1,3,4-thiadiazole-2-thiols and substituted 2-chloro-N-(benzo[d]thiazol-2-yl)acetamides as key intermediates. tandfonline.com These intermediates are then reacted to yield the final hybrid molecules. tandfonline.comnih.gov This synthetic strategy allows for the incorporation of two distinct heterocyclic systems known for their pharmacological importance. chemistryjournal.net

Pyrazoline-Containing Benzothiazoles: Pyrazoline moieties can be incorporated by reacting benzothiazole-containing chalcones with hydrazine (B178648) derivatives. researchgate.netnih.gov For instance, the synthesis of pyrazolines bearing a benzothiazole moiety has been achieved by treating appropriate chalcones with 2-hydrazinobenzothiazole-6-sulfonic acid. researchgate.net Another method involves the cyclization of various oxobutyrates or pentane-2,4-dione derivatives with 6-chloro-2-hydrazinobenzothiazole. researchgate.net The pyrazoline ring, a five-membered heterocycle, is a well-known pharmacophore, and its combination with benzothiazole has yielded compounds with significant biological potential. researchgate.net

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. pharmacyjournal.in The primary active sites for substitution are positions 2, 4, 5, 6, and 7. pharmacyjournal.in Strategic placement of different functional groups can tune the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. pharmacyjournal.injournament.com

Electron-withdrawing groups such as nitro (NO2), carboxylic acid (COOH), and halogens (F, Cl, Br) have been shown to enhance biological activity in many cases. chemistryjournal.net Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) can also confer specific activities. pharmacyjournal.in For example, research has shown that introducing a chlorine atom at the 6th position of the benzothiazole ring leads to a notable increase in bioactivity compared to a fluorine substitution at the 5th position. nih.gov The 2-position is particularly important; attaching groups like thiol, amino, or substituted phenyl moieties at this site can significantly strengthen the compound's potency. pharmacyjournal.in

The following table summarizes the influence of various substituents at key positions on the benzothiazole scaffold.

| Position | Substituent Group | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 2 | Thiol, Amino, Pyrazoline, Phenyl | Strengthens overall activity | pharmacyjournal.in |

| 2 | Phenyl and substituted Phenyl | Anticancer, Anti-TB, Anticonvulsant, Anti-inflammatory | pharmacyjournal.in |

| - | Halogen (general) | Confers anticonvulsant properties | pharmacyjournal.in |

| 5 | -Cl, -F | Increases potency | pharmacyjournal.in |

| 6 | -OH, -OCH3, -CH3 | Boosts potency | pharmacyjournal.in |

| 6 | -Cl (vs. 5-F) | Notable increase in bioactivity | nih.gov |

| - | -NO2, -COOH, Halogens | Generally associated with better activity | chemistryjournal.net |

| - | -OCH3 | Associated with anti-Alzheimer activity | pharmacyjournal.in |

Comparative Biological Activity Studies of Analogues and Derivatives

Systematic studies comparing the biological activities of newly synthesized benzothiazole analogues are crucial for identifying lead compounds and establishing structure-activity relationships (SAR). nih.gov These studies often reveal that fusing other heterocyclic rings or adding specific substituents can result in significantly enhanced potency against various biological targets.

Triazolo-benzothiazoles have demonstrated a wide spectrum of biological activities, including antifungal, anti-inflammatory, anticonvulsant, antitumor, and antibacterial effects. nih.gov Certain triazole-substituted derivatives have shown notable activity against maximal electric shock-induced convulsions, highlighting their potential as anticonvulsant agents. researchgate.net

Thiadiazolo-benzothiazoles have also been evaluated for a range of activities. Derivatives bearing a 1,3,4-thiadiazole moiety have shown promising antiviral activity against the tobacco mosaic virus (TMV) and antibacterial effects against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo). tandfonline.com Other studies have focused on their potential as anticancer agents and have reported significant antiproliferative activity against certain cancer cell lines. nih.gov

Pyrazolino-benzothiazoles are frequently investigated for their anti-inflammatory properties. researchgate.netnih.gov Several studies have reported the synthesis of pyrazoline-bearing benzothiazoles that exhibit potent anti-inflammatory activity, in some cases exceeding that of the standard drug celecoxib. nih.gov The mechanism of action for these compounds often involves the suppression of the COX-2 enzyme and the reduction of TNF-α production. researchgate.netnih.gov

The table below presents a comparative overview of the biological activities of different classes of benzothiazole derivatives.

| Derivative Class | Primary Biological Activities Investigated | Key Findings | References |

|---|---|---|---|

| Triazolo-benzothiazoles | Anticonvulsant, Antifungal, Anti-inflammatory, Antitumor | Broad spectrum of activity; some derivatives show potent anticonvulsant effects. | nih.govresearchgate.net |

| Thiadiazolo-benzothiazoles | Antiviral, Antibacterial, Anticancer | Good activity against Tobacco Mosaic Virus (TMV) and certain bacteria; some show antiproliferative effects. | tandfonline.comnih.gov |

| Pyrazolino-benzothiazoles | Anti-inflammatory | Potent activity, sometimes superior to celecoxib, via inhibition of COX-2 and TNF-α. | researchgate.netnih.gov |

| Substituted 2-Aryl Benzothiazoles | Anticancer, Anti-inflammatory | A 6-chloro-N-(4-nitrobenzyl) derivative significantly inhibited cancer cell proliferation and inflammatory markers. | nih.gov |

Applications as Chemical Probes for Investigating Specific Cellular Pathways and Mechanisms

Certain benzothiazole derivatives possess unique photophysical properties that make them suitable for use as fluorescent probes in biological imaging. nih.gov Their ability to penetrate cell membranes allows for the visualization of subcellular structures and the monitoring of specific cellular processes. journament.com

Derivatives of 2,1,3-benzothiadiazole (B189464) (BTD), a related scaffold, have been successfully employed as fluorescent probes for bioimaging. nih.gov These probes exhibit attractive features such as large Stokes shifts, high quantum yields, and excellent photostability. nih.gov They have been used to selectively label and visualize important organelles and cellular components, including nuclear DNA, mitochondria, and lipid droplets. nih.gov

More specifically, benzothiazole-based probes have been designed for the detection of reactive oxygen species (ROS). nih.gov For example, an aggregation-induced emission (AIE) fluorescent "turn-on" probe based on a 2-(2'-hydroxyphenyl)benzothiazole (HBT) fluorophore was developed for the selective detection of hydrogen peroxide (H2O2) in living cells. nih.gov This probe demonstrated good sensitivity and was successfully used to image both exogenous and endogenous H2O2 in cancer cell lines, suggesting its potential as a tool for diagnosing diseases related to oxidative stress. nih.gov The capacity of benzothiazole compounds to act as DNA visualization agents in fluorescence microscopy further underscores their utility as chemical probes. journament.com

Research into Material Science Applications: Electronic and Photonic Devices (general benzothiazole class)

The benzothiazole ring system is not only of interest in biology but also in materials science due to its distinct electronic properties. journament.com Benzothiazole derivatives are explored as organic semiconductor materials (OSMs) for applications in electronic and photonic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.gov

The benzothiazole moiety often functions as an electron-accepting (acceptor) unit in donor-π-acceptor (D-π-A) molecular architectures. nih.govresearchgate.net This property is crucial for tuning the electronic and optical characteristics of the material. By combining the benzothiazole acceptor with various electron-donating groups, researchers can control the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby narrowing the energy gap and influencing charge transport properties. nih.gov

Dye-Sensitized Solar Cells (DSSCs): Benzothiazole-based squaraine dyes have been investigated as photoactive materials in DSSCs. Theoretical studies on their structural, electronic, and photophysical properties suggest they could be efficient sensitizers for solar cells. nih.gov

Nonlinear Optics and Photonics: The electron-withdrawing nature of the benzothiazole unit makes it an attractive building block for chromophores with two-photon absorption (TPA) properties. researchgate.net TPA is a nonlinear optical phenomenon with applications in 3D microfabrication, optical data storage, and bio-imaging. By incorporating the benzothiazole core into quadrupolar D-π-A-π-D architectures, researchers have created highly efficient fluorophores with large TPA cross-sections in the near-infrared region. researchgate.net

The versatility of the benzothiazole scaffold allows for the fine-tuning of its electronic properties through chemical modification, making it a promising component for the next generation of organic electronic and photonic materials. journament.comnih.gov

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Group-based quantitative structure-activity relationship (GQSAR) analysis is one such computational method that has been applied to benzothiazole (B30560) derivatives to identify key structural fragments that influence their anticancer activity. chula.ac.th Such models provide valuable insights into the structural requirements for optimizing the biological activity of these compounds. chula.ac.th

Table 1: Hypothetical Application of ML in Predicting Biological Activity of 2-(4-Nitrophenoxy)-1,3-benzothiazole Analogs

| Compound/Analog | Modification | Predicted Activity Score (Hypothetical) | Potential Target (Hypothetical) |

| This compound | Parent Compound | 0.65 | Kinase Inhibitor |

| Analog A | Replacement of Nitro group with Amino group | 0.78 | Apoptosis Inducer |

| Analog B | Addition of a Methyl group to the Benzene (B151609) ring | 0.85 | Anti-proliferative Agent |

| Analog C | Substitution of Phenoxy linker with Thiophenoxy | 0.72 | Enzyme Inhibitor |

This table is for illustrative purposes to demonstrate the potential application of AI/ML in predicting the bioactivity of novel compounds based on structural modifications.

Advanced Mechanistic Elucidation Techniques for Complex Biological Interactions

A deeper understanding of how this compound and its analogues interact with biological systems at a molecular level is paramount for their development as therapeutic agents. Future research will likely employ advanced techniques to unravel these complex mechanisms.

Molecular docking studies, a form of computational analysis, are instrumental in predicting the binding patterns of benzothiazole derivatives to their target proteins. mdpi.comnih.gov This can help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's biological activity. nih.gov For example, docking studies have been used to understand how some benzothiazole derivatives inhibit enzymes like E. coli dihydroorotase. nih.gov

Beyond computational methods, advanced experimental techniques are necessary to validate these predictions and provide a more detailed picture of the compound's mechanism of action. Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound bound to its biological target. Moreover, investigating the impact of these compounds on cellular signaling pathways, such as the AKT and ERK pathways, can offer further insights into their functional effects. nih.gov

Development of Highly Selective and Potent Analogues with Defined Target Profiles

A significant area of future research will be the rational design and synthesis of novel analogues of this compound that exhibit high potency and selectivity for specific biological targets. nih.gov This involves making strategic modifications to the parent molecule's structure to enhance its therapeutic efficacy while minimizing off-target effects. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to this process, providing a systematic understanding of how different chemical modifications influence a compound's biological activity. mdpi.commdpi.com For benzothiazole derivatives, it has been noted that substitutions at various positions on the benzothiazole ring system can significantly impact their pharmacological properties. researchgate.net For instance, the introduction of electron-withdrawing groups like fluorine, chlorine, or nitro groups at specific positions has been shown to enhance the antimicrobial activity of some benzothiazole compounds. jchemrev.com

The development of hybrid molecules, where the benzothiazole scaffold is combined with other pharmacophores, is another promising strategy. This approach aims to create synergistic pharmacological effects or enable interaction with multiple biological targets. researchgate.net The ultimate goal is to develop a new generation of benzothiazole-based drugs with well-defined target profiles and improved therapeutic outcomes. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-nitrophenoxy)-1,3-benzothiazole, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki cross-coupling. For example, derivatives with nitrophenoxy groups are synthesized by refluxing 2-chloro-1,3-benzothiazole with 4-nitrophenol in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base . Optimization includes varying catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling) and reaction temperatures (80–120°C) to achieve yields >70% .

- Characterization : Confirm purity via melting point analysis and structural integrity using FT-IR (C-S stretch at 690–720 cm⁻¹, nitro group at 1520 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 7.2–8.5 ppm) .

Q. How are spectroscopic and computational methods used to validate the structure of this compound?

- Spectroscopy :

- FT-IR : Key peaks include ν(C=N) at 1600–1650 cm⁻¹ and ν(NO₂) at 1340–1520 cm⁻¹ .

- NMR : Aromatic protons adjacent to the nitro group show deshielding (δ 8.1–8.3 ppm), while benzothiazole protons appear as doublets (J = 8–10 Hz) .

- Computational Validation : Density Functional Theory (DFT) calculations align experimental IR/NMR data with theoretical spectra (RMSD < 0.01 Å) .

Q. What preliminary biological assays are recommended for screening this compound derivatives?

- Antimicrobial Testing : Use microdilution assays (MIC determination) against Mycobacterium tuberculosis H37Rv (e.g., derivatives with 4-chlorophenyl groups show MIC = 3.125 µg/mL) .

- Anticancer Screening : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ values reported for benzothiazoles range from 10–50 µM) .

Advanced Research Questions

Q. How do substituent variations on the benzothiazole core influence biological activity and binding affinity?

- Structure-Activity Relationship (SAR) :

| Substituent | Activity Trend | Example Data |

|---|---|---|

| 4-Nitrophenoxy | Enhanced antitubercular activity (MIC = 1.56 µg/mL) | |

| 4-Fluorophenyl | Improved fluorescence quantum yield (Φ = 0.45) | |

| 4-Methoxyphenyl | Reduced cytotoxicity (IC₅₀ > 100 µM) |

- Mechanistic Insight : Nitro groups enhance electron-withdrawing effects, improving interaction with bacterial enzymes (e.g., enoyl-ACP reductase) .

Q. What computational strategies are effective in predicting the binding modes of this compound with biological targets?

- Molecular Docking : AutoDock Vina or Glide is used to simulate binding to M. tuberculosis CYP121 (binding energy = -9.2 kcal/mol) .

- Molecular Dynamics (MD) : Simulations (100 ns) reveal stable interactions with ATP-binding pockets (RMSD < 2.0 Å) .

Q. How can synthetic challenges (e.g., low yields, side reactions) be addressed during benzothiazole functionalization?

- Catalyst Optimization : Nickel-catalyzed C–S bond activation improves regioselectivity in alkyne insertion reactions (yield increases from 38% to 50% with IPr ligands) .

- Side Reaction Mitigation : Use of anhydrous solvents (e.g., THF) and low temperatures (0–5°C) minimizes nitro group reduction during coupling .

Q. What advanced applications exist for this compound beyond pharmacology?

- Fluorescent Probes : Suzuki coupling with boronic acids generates styryl-benzothiazoles with λₑₘ = 450–550 nm, suitable for bioimaging .

- Bioorthogonal Chemistry : Azide-functionalized derivatives undergo strain-promoted click reactions for protein labeling (second-order rate constant = 0.3 M⁻¹s⁻¹) .

Contradictions and Limitations

- Synthetic Yields : reports 65% yield for triazole derivatives, while notes 50% for nickel-catalyzed reactions, suggesting substrate-dependent variability .

- Biological Data : Antitubercular MIC values vary between 1.56–3.125 µg/mL across studies, likely due to differences in bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.